6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol
Overview
Description
6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-ol core and a benzo[d][1,3]dioxol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-4-hydroxypyrimidine with 1,3-benzodioxole-5-carbaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization and hydrolysis to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the pyrimidin-4-ol core.
Scientific Research Applications
Chemistry: In chemistry, 6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its ability to interact with specific biological targets makes it useful in biochemical assays and drug discovery.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory disorders.
Industry: The compound's applications extend to the chemical industry, where it is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
1,3-Benzodioxol-5-yl acetate
Benzo-1,3-dioxol-5-ol acetate
Uniqueness: 6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol stands out due to its pyrimidin-4-ol core, which is not commonly found in similar compounds
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Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-4-8(12-5-13-11)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRJAMLEGSRRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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